molecular formula C7H10O4 B13781575 Propyl Fumarate CAS No. 925-03-1

Propyl Fumarate

Cat. No.: B13781575
CAS No.: 925-03-1
M. Wt: 158.15 g/mol
InChI Key: AYAUWVRAUCDBFR-ONEGZZNKSA-N
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Description

Propyl fumarate is an organic compound that belongs to the class of fumaric acid esters. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by propyl groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl fumarate can be synthesized through the esterification of fumaric acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The reaction is carried out under controlled conditions to optimize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce fumaric acid and propanol.

    Reduction: It can be reduced to form succinic acid derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products

    Oxidation: Fumaric acid and propanol.

    Reduction: Succinic acid derivatives.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Propyl fumarate has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its role in cellular metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of propyl fumarate involves its interaction with cellular pathways and molecular targets. It is known to modulate oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant response elements, reducing oxidative damage and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis and psoriasis.

    Diethyl fumarate: Similar in structure but with ethyl groups instead of propyl groups.

    Methyl fumarate: Contains methyl groups and is used in various chemical applications.

Uniqueness

Propyl fumarate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to other fumaric acid esters. Its longer alkyl chain provides different solubility and interaction characteristics, making it suitable for specific applications in medicine and industry.

Biological Activity

Propyl fumarate is a derivative of fumaric acid, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

The biological activity of this compound is primarily attributed to its role as an electrophilic compound that can modify cellular pathways. The following mechanisms have been identified:

  • Activation of NRF2 : this compound activates the nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that regulates the expression of antioxidant genes. This activation occurs when reactive thiols in the Keap1 protein are modified, leading to the stabilization and translocation of NRF2 to the nucleus, where it binds to antioxidant response elements .
  • Inhibition of Glycolysis : this compound inhibits glycolysis by succinating glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which affects energy metabolism in immune cells. This inhibition favors the differentiation of anti-inflammatory immune cell phenotypes while suppressing pro-inflammatory responses .
  • Immunomodulatory Effects : The compound has been shown to modulate immune responses by influencing T cell polarization and macrophage activation. Specifically, it promotes the differentiation of regulatory T cells (Tregs) and M2 macrophages while inhibiting Th1 and Th17 cells .

Therapeutic Applications

This compound has demonstrated potential in various therapeutic contexts:

  • Psoriasis and Multiple Sclerosis : Fumarates, including this compound, are used in treating psoriasis and multiple sclerosis due to their anti-inflammatory and neuroprotective properties. They have been approved in several countries for these conditions .
  • Autoimmune Diseases : Research indicates that fumarates may be beneficial in treating a range of autoimmune diseases due to their immunomodulatory effects .

Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Case Studies : A study highlighted the efficacy of fumarates in managing psoriasis symptoms, noting significant improvements in patients treated with formulations containing this compound derivatives .
  • Clinical Trials : Clinical trials have shown that this compound can reduce disease activity in multiple sclerosis patients, with a favorable safety profile compared to traditional therapies .

Data Table: Summary of Biological Activities

Biological ActivityDescription
NRF2 ActivationEnhances antioxidant defense mechanisms by promoting gene expression
Glycolysis InhibitionReduces energy metabolism in pro-inflammatory immune cells
ImmunomodulationFavors anti-inflammatory immune cell phenotypes
Therapeutic UseEffective in treating psoriasis and multiple sclerosis

Properties

CAS No.

925-03-1

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(E)-4-oxo-4-propoxybut-2-enoic acid

InChI

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h3-4H,2,5H2,1H3,(H,8,9)/b4-3+

InChI Key

AYAUWVRAUCDBFR-ONEGZZNKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCOC(=O)C=CC(=O)O

Origin of Product

United States

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